

# Application Note: Forced Degradation Studies of Furosemide for Impurity Profiling

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## Compound of Interest

*Compound Name:* Tetrahydro Furosemide

*Cat. No.:* B601994

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## Abstract

This application note provides a comprehensive, in-depth guide for conducting forced degradation studies on Furosemide, a potent loop diuretic. The objective is to intentionally degrade the Furosemide drug substance under a variety of stress conditions—hydrolytic, oxidative, photolytic, and thermal—as mandated by international regulatory guidelines.[1][2] The protocols herein are designed to generate potential degradation products, facilitating the identification of impurities and the development of a robust, stability-indicating analytical method. This guide details the experimental rationale, step-by-step protocols for stress application, and a validated HPLC-UV method for the separation and quantification of Furosemide and its degradants. The successful execution of these studies is critical for understanding the intrinsic stability of the molecule, elucidating degradation pathways, and ensuring the safety and efficacy of the final pharmaceutical product.[3]

## Introduction

Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a widely prescribed diuretic used to treat edema and hypertension.[4] Its chemical stability is a critical quality attribute that can be compromised by environmental factors such as pH, light, and oxidizing agents.[3][5] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate forced degradation (or stress testing) studies to understand how a drug substance behaves under harsh conditions.[1][6]

The core purpose of these studies is twofold:

- **Pathway Elucidation:** To identify the likely degradation products and establish the degradation pathways of the drug substance.[3]
- **Method Validation:** To demonstrate the specificity and stability-indicating nature of the analytical methods used for quality control. The method must be able to resolve the active pharmaceutical ingredient (API) from any potential impurities and degradation products.[2]

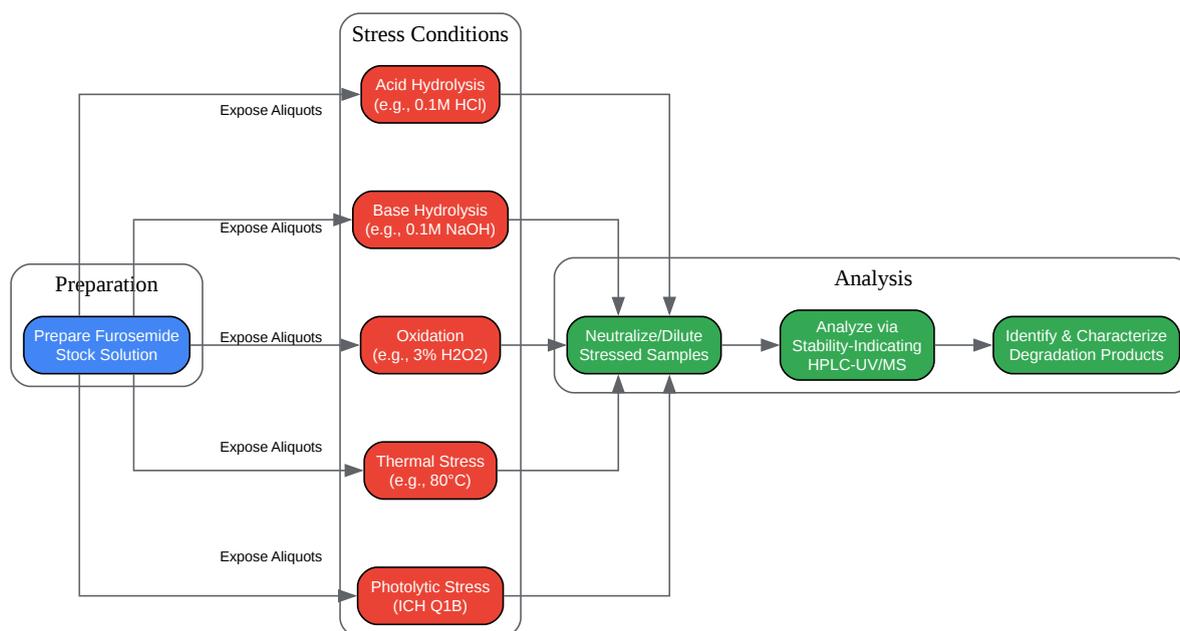
This document serves as a practical guide for researchers and drug development professionals to design and execute a comprehensive forced degradation study on Furosemide.

## Scientific Rationale & Experimental Design

The experimental design is guided by the ICH Q1A(R2) guideline, which recommends exposing the drug to hydrolytic, oxidative, photolytic, and thermal stress.[6][7] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%. [6][8] This level of degradation is considered optimal for reliably detecting and identifying degradation products without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.

## Logical Workflow for Furosemide Forced Degradation

The overall process follows a systematic workflow from sample preparation to data analysis. This ensures that all stress conditions are evaluated and that the resulting samples are appropriately analyzed to yield a complete impurity profile.



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Caption: Experimental workflow for the forced degradation study of Furosemide.

## Materials and Analytical Methodology

### Materials and Reagents

- Furosemide Reference Standard
- Hydrochloric Acid (HCl), AR Grade
- Sodium Hydroxide (NaOH), AR Grade

- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>), 30% Solution
- Acetonitrile (ACN), HPLC Grade
- Methanol (MeOH), HPLC Grade
- Potassium Dihydrogen Phosphate, AR Grade
- Orthophosphoric Acid, AR Grade
- Water, HPLC Grade or Milli-Q

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
- LC-Mass Spectrometry (LC-MS) system for impurity identification (recommended).
- pH Meter
- Calibrated Oven
- Photostability Chamber (compliant with ICH Q1B)
- Analytical Balance

## Stability-Indicating HPLC Method

A robust, stability-indicating method is paramount. The method described below is designed to effectively separate Furosemide from its known degradation products, such as 4-chloro-5-sulfamoylanthranilic acid (CSA).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Parameter	Condition
Column	C8 or C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile and Phosphate Buffer (e.g., 25mM KH <sub>2</sub> PO <sub>4</sub> , pH adjusted to 3.0 with H <sub>3</sub> PO <sub>4</sub> ) in a 40:60 v/v ratio.[12]
Flow Rate	1.0 mL/min[13][14]
Detection Wavelength	238 nm or 254 nm[2][13]
Injection Volume	10 µL
Column Temperature	30°C
Run Time	~15 minutes (ensure all degradants are eluted)

Causality: A C8 or C18 column provides excellent hydrophobic retention for Furosemide and its degradants. The acidic phosphate buffer (pH 3.0) is used to suppress the ionization of Furosemide's carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good separation efficiency.

## Detailed Experimental Protocols

Initial Preparation: Prepare a stock solution of Furosemide at approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase). Protect this solution from light.  
[15]

### Acidic Hydrolysis

- Objective: To assess degradation in an acidic environment. Furosemide is known to degrade rapidly at acidic pH.[10]
- Protocol:
  1. Transfer 5 mL of the Furosemide stock solution to a 50 mL volumetric flask.
  2. Add 5 mL of 1.0M HCl to achieve a final concentration of 0.1M HCl.

3. Keep the flask at room temperature or heat gently (e.g., 60°C) for a defined period (e.g., start with 2 hours).
4. After the incubation period, carefully neutralize the solution with an equivalent amount of 1.0M NaOH.
5. Dilute to volume with the mobile phase.
6. Analyze by HPLC. Adjust stress time/temperature if degradation is outside the 5-20% range.

## Basic Hydrolysis

- Objective: To evaluate stability in an alkaline environment. Furosemide is generally more stable at alkaline pH compared to acidic pH under laboratory light.[\[10\]](#)

- Protocol:

1. Transfer 5 mL of the Furosemide stock solution to a 50 mL volumetric flask.
2. Add 5 mL of 1.0M NaOH to achieve a final concentration of 0.1M NaOH.
3. Keep the flask at room temperature or heat gently (e.g., 60°C) for a longer period (e.g., start with 8 hours).
4. After incubation, neutralize the solution with an equivalent amount of 1.0M HCl.
5. Dilute to volume with the mobile phase.
6. Analyze by HPLC.

## Oxidative Degradation

- Objective: To investigate the drug's susceptibility to oxidation.

- Protocol:

1. Transfer 5 mL of the Furosemide stock solution to a 50 mL volumetric flask.

2. Add 5 mL of 30% H<sub>2</sub>O<sub>2</sub> to achieve a final concentration of 3% H<sub>2</sub>O<sub>2</sub>.
3. Keep the solution at room temperature for a defined period (e.g., start with 6 hours), protected from light.
4. After incubation, dilute to volume with the mobile phase.
5. Analyze by HPLC. Note that peroxide can interfere with chromatography; ensure it does not co-elute with key peaks.

## Thermal Degradation

- Objective: To assess the impact of high temperature on the solid drug substance and a solution.
- Protocol (Solid State):
  1. Place a thin layer of Furosemide powder in a petri dish.
  2. Expose it to a high temperature (e.g., 80°C) in a calibrated oven for a set period (e.g., 24 hours).
  3. After exposure, allow it to cool. Prepare a solution of the stressed powder at the target concentration and analyze by HPLC.
- Protocol (Solution State):
  1. Prepare a solution of Furosemide in the mobile phase.
  2. Reflux the solution at a high temperature (e.g., 80°C) for a set period (e.g., 8 hours).
  3. Cool, and analyze by HPLC.

## Photolytic Degradation

- Objective: To determine the drug's photosensitivity. Furosemide is known to be a photosensitive drug.[\[10\]](#)[\[15\]](#)
- Protocol:

1. Expose a solution of Furosemide and a sample of the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
2. A control sample should be stored in the dark under the same temperature conditions.
3. After exposure, prepare solutions of the stressed samples and the dark control.
4. Analyze all samples by HPLC.

## Results and Discussion

The results from each stress condition should be compiled to build a comprehensive degradation profile. A summary table is an effective way to present the data.

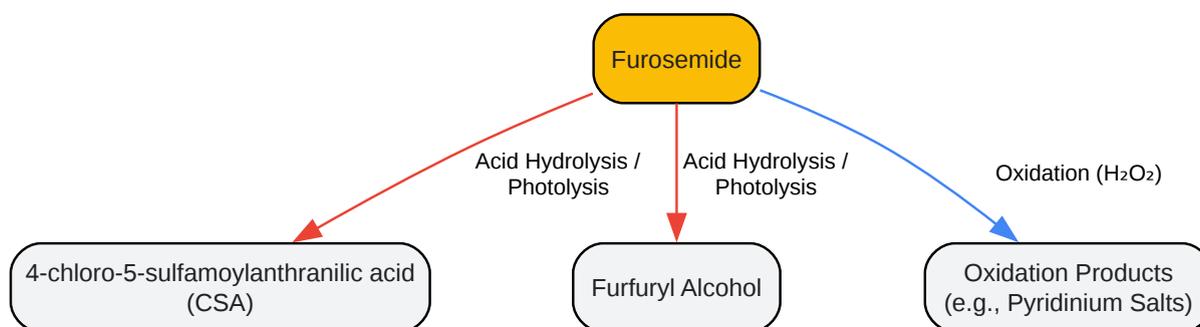
Table 1: Summary of Forced Degradation Results for Furosemide

Stress Condition	Parameters	% Degradation of Furosemide	RRT of Major Degradant(s)	Observations
Acid Hydrolysis	0.1M HCl, 60°C, 2h	~15%	0.45	Significant degradation observed. Primary degradant is likely CSA.
Base Hydrolysis	0.1M NaOH, 60°C, 8h	~8%	0.45, 1.20	Less degradation than acid. Multiple minor degradants observed.
Oxidation	3% H <sub>2</sub> O <sub>2</sub> , RT, 6h	~12%	1.35, 1.50	Formation of multiple oxidation products.[16]
Thermal (Solid)	80°C, 24h	< 2%	-	Furosemide is relatively stable to dry heat in solid form.
Photolysis (Solution)	ICH Q1B	~18%	0.45	Significant photodegradation. Hydrolysis to CSA is a known pathway.[5][9]

Note: % Degradation and RRT values are illustrative and must be determined experimentally.

## Proposed Degradation Pathway

Based on the results and literature, the primary degradation pathway for Furosemide under hydrolytic (acidic) and photolytic stress involves the cleavage of the amide bond connecting the furan ring to the anthranilic acid core.[5] This hydrolysis yields 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol.



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Caption: Simplified degradation pathway of Furosemide under stress conditions.

## Conclusion

This application note outlines a systematic and scientifically grounded approach to performing forced degradation studies on Furosemide. The provided protocols for acid, base, oxidative, thermal, and photolytic stress are aligned with ICH guidelines and are designed to produce a meaningful degradation profile. The stability-indicating HPLC method detailed herein is crucial for separating and quantifying Furosemide in the presence of its degradation products. By following these protocols, researchers can successfully characterize the intrinsic stability of Furosemide, identify potential impurities, and develop robust analytical methods essential for regulatory submissions and ensuring product quality.

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